molecular formula C12H8F2O2S B1331596 1,2-Difluoro-4-phenylsulfonylbenzene CAS No. 934241-80-2

1,2-Difluoro-4-phenylsulfonylbenzene

Cat. No.: B1331596
CAS No.: 934241-80-2
M. Wt: 254.25 g/mol
InChI Key: XDVJSEPIPCJHKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-4-phenylsulfonylbenzene can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base. The reaction is carried out under mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-phenylsulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfone or sulfoxide compounds.

Scientific Research Applications

1,2-Difluoro-4-phenylsulfonylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-phenylsulfonylbenzene involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluorobenzene: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

    4-Phenylsulfonylbenzene: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.

    1,2-Difluoro-4-methylsulfonylbenzene: Contains a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

1,2-Difluoro-4-phenylsulfonylbenzene is unique due to the combination of fluorine atoms and a phenylsulfonyl group on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVJSEPIPCJHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-difluoroaniline (3.5 g), acetonitrile (60 ml), diphenyldisulfide (6 g) and isoamyl nitrite (8 ml) were charged to a flask and heated at 60° C. for 2 h then evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent isohexane) to give the subtitle compound. The product (3,4-difluorophenyl phenyl sulfide) was dissolved in acetonitrile (60 ml). Water (10 ml) and oxone (20 g) were added and stirred for 72 h at RT. The reaction mixture was partitioned between ether/water, the organics were separated, washed with water, then dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent 5-10% ethyl acetate/isohexane) to give the subtitle compound (2.14 g).
Name
3,4-difluorophenyl phenyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

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